Ethylmethylmalonic acid
Description
Ethylmethylmalonic acid (CAS 595-84-6), also known as 2-ethyl-2-methylmalonic acid, is a branched-chain dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.144 g/mol . Its structure features two carboxylic acid groups attached to a central carbon atom, which is further substituted with an ethyl (-CH₂CH₃) and a methyl (-CH₃) group. Key physicochemical properties include:
- LogP: 0.8 (indicating moderate hydrophobicity)
- Hydrogen bond donors/acceptors: 2 and 4, respectively
- Polar surface area: 74.6 Ų .
this compound is utilized in organic synthesis, enzymatic studies, and natural product research, particularly in reactions involving decarboxylation and stereochemical transformations .
Properties
IUPAC Name |
2-ethyl-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFKQWRXQJXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208201 | |
| Record name | Ethylmethylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208201 | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-84-6 | |
| Record name | 2-Ethyl-2-methylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylmethylmalonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylmethylmalonic acid | |
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| Record name | Ethylmethylmalonic acid | |
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| Record name | Ethylmethylmalonic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmethylmalonic acid can be synthesized through the malonic ester synthesis, which involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide, to introduce the ethyl group.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.
Decarboxylation: Heating the resulting dicarboxylic acid leads to the loss of carbon dioxide, forming this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Ethylmethylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
Clinical Relevance
Ethylmethylmalonic acid is primarily associated with metabolic disorders, particularly those involving mitochondrial dysfunction and fatty acid metabolism. It is often studied in the context of:
- Methylmalonic Acidemia (MMA) : A group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body due to defects in the enzyme methylmalonyl-CoA mutase. Elevated levels of EMA can serve as biomarkers for diagnosing MMA and related conditions .
- Ethylmalonic Encephalopathy : A rare neurometabolic disorder linked to elevated ethylmalonic acid levels. Patients typically present with developmental delays, neurological symptoms, and increased ethylmalonate in urine .
Analytical Methodologies
Various analytical techniques are employed to measure this compound levels in biological samples. The following table summarizes key methodologies used in clinical research:
Case Study: Ethylmalonic Encephalopathy
A retrospective study from Southern India analyzed six cases of ethylmalonic encephalopathy over five years. Key findings included:
- Demographics : Predominantly male (4:2 ratio), with a mean age of presentation at 35.5 months.
- Clinical Symptoms : Included developmental delays, chronic diarrhea, and neurological deficits.
- Biochemical Findings : Elevated urinary ethylmalonic acid levels and increased C4 carnitine were observed in all cases.
- Outcomes : Four patients died, while two showed improvement after metronidazole treatment, highlighting the need for early diagnosis and intervention .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in managing metabolic disorders:
- Metronidazole Treatment : In cases of ethylmalonic encephalopathy, metronidazole has shown efficacy in reducing recurrent episodes of encephalopathy and diarrhea .
- Dietary Management : Patients with methylmalonic acidemia may benefit from dietary modifications aimed at reducing protein intake to lower MMA levels, thereby indirectly affecting EMA concentrations.
Mechanism of Action
The mechanism of action of ethylmethylmalonic acid involves its participation in metabolic pathways. It is metabolized through the propionate metabolism pathway, where it is converted into methylmalonyl-CoA and subsequently into succinyl-CoA, entering the citric acid cycle. This process is crucial for energy production and the synthesis of various biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylmalonic Acid (CAS 601-75-2)
- Molecular formula : C₅H₈O₄
- Key differences : Lacks the methyl group present in ethylmethylmalonic acid, resulting in a simpler structure with a linear ethyl chain.
- Applications : Widely used in metabolic research to study disorders like short-chain acyl-CoA dehydrogenase deficiency and as a biomarker for organic acid accumulation .
- Physicochemical properties : Lower molecular weight (132.11 g/mol) and higher water solubility compared to this compound due to reduced branching .
Methylmalonic Acid (CAS 516-05-2)
- Molecular formula : C₄H₆O₄
- Key differences : Contains a single methyl substituent instead of ethyl and methyl groups.
- Applications : A clinical marker for vitamin B₁₂ deficiency and methylmalonic acidemia. Its handling requires precautions to avoid oxidative hazards .
- Reactivity : More prone to decarboxylation under acidic conditions compared to this compound .
Butylmalonic Acid
- Molecular formula : C₇H₁₂O₄
- Key differences : Features a butyl (-CH₂CH₂CH₂CH₃) group, leading to increased hydrophobicity (LogP ~1.5) and altered solubility profiles.
- Applications : Used in specialty chemical synthesis and polymer research .
Structural and Functional Analysis
Table 1: Comparative Overview of Malonic Acid Derivatives
Stereochemical Considerations
This compound plays a role in asymmetric synthesis due to its ability to form diastereomeric salts. For instance, the partial decarboxylation of its dibrucine salt yields optically active α-methylbutyric acid, demonstrating its utility in chiral resolution . This property is distinct from simpler analogs like ethylmalonic acid, which lack the steric hindrance necessary for such transformations.
Biological Activity
Ethylmethylmalonic acid (EMA) is a compound related to methylmalonic acid (MMA), which plays a vital role in metabolic pathways, particularly in the metabolism of fats and proteins. This article delves into the biological activity of EMA, its metabolic pathways, enzymatic interactions, and relevant case studies that highlight its significance in human health.
Metabolic Pathways
This compound is primarily derived from the metabolism of propionate, a short-chain fatty acid. The metabolic pathway involves several key steps:
- Conversion of Propionyl-CoA : Propionyl-CoA is converted into D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase.
- Isomerization : D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA through the action of methylmalonyl-CoA epimerase.
- Entry into the Citric Acid Cycle : L-methylmalonyl-CoA is transformed into succinyl-CoA by L-methylmalonyl-CoA mutase, which requires vitamin B12 as a coenzyme. This step is crucial as succinyl-CoA enters the citric acid cycle, contributing to energy production and various biosynthetic processes .
Enzymatic Interactions
This compound can be involved in various enzymatic reactions, similar to its parent compound, methylmalonic acid. Key enzymes include:
- D-Methylmalonyl-CoA Hydrolase : This enzyme catalyzes the hydrolysis of D-methylmalonyl-CoA to produce EMA and CoA.
- Acyl-CoA Synthetase Family Member 3 (ACSF3) : Responsible for converting EMA and CoA back to methylmalonyl-CoA, thus playing a role in maintaining metabolic balance .
Case Study 1: Methylmalonic Aciduria
Methylmalonic aciduria (MMAuria) is a metabolic disorder characterized by elevated levels of methylmalonic acid due to deficiencies in specific enzymes involved in its metabolism. Research indicates that patients with MMAuria often exhibit neurological symptoms, developmental delays, and metabolic crises. The link between MMAuria and this compound has been explored, suggesting that disturbances in propionate metabolism may lead to increased levels of EMA as well .
Case Study 2: Dietary Influence on Metabolism
Another study investigated how dietary intake affects the levels of this compound in individuals with specific metabolic disorders. The findings revealed that certain dietary patterns could exacerbate or alleviate symptoms associated with elevated EMA levels, emphasizing the importance of dietary management in patients with propionic acid metabolism disorders .
Biological Activity Summary Table
| Biological Activity | Details |
|---|---|
| Metabolic Role | Intermediate in propionate metabolism; involved in energy production through citric acid cycle. |
| Enzymes Involved | D-Methylmalonyl-CoA hydrolase, ACSF3 |
| Health Implications | Associated with methylmalonic aciduria; impacts neurological function and development. |
| Dietary Impact | Dietary patterns can influence EMA levels and related symptoms. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
